5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This specific compound has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, methyl acetoacetate, and pyridine-3-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with methyl acetoacetate to form an intermediate ester.
Cyclization: The intermediate ester undergoes cyclization in the presence of ammonia or an amine to form the dihydropyridine ring.
Final Coupling: The final step involves coupling the dihydropyridine intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has been studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases. Its ability to interact with biological membranes and proteins makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. It has been investigated for its role in modulating calcium channels, which are crucial in various physiological processes, including muscle contraction and neurotransmission.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which is essential for various cellular functions. This inhibition can lead to vasodilation, reduced blood pressure, and decreased cardiac workload, making it useful in treating hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness
Compared to nifedipine and amlodipine, 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide may offer unique pharmacokinetic properties, such as improved bioavailability or longer duration of action. Its specific substituents, like the fluorobenzyl group, can also confer distinct biological activities and interactions.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-4-6-16(21)7-5-14)18(25)9-17(24)20(26)23-11-15-3-2-8-22-10-15/h2-10,12H,11,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSTZPARTQUIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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